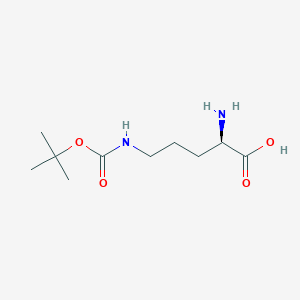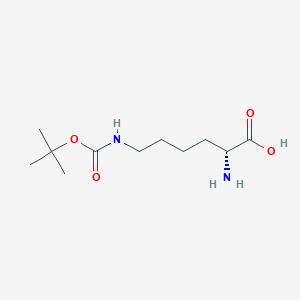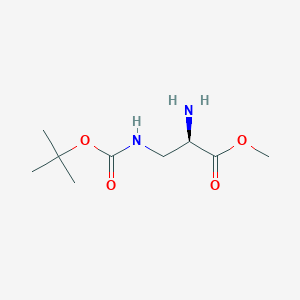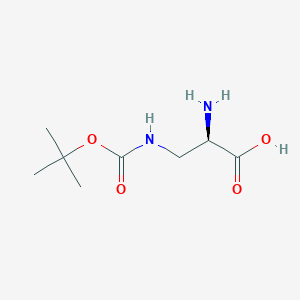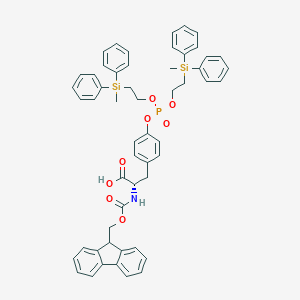
Fmoc-D-Tyr(tBu)-OH
Overview
Description
Fmoc-D-Tyr(tBu)-OH is a pre-loaded resin used for the synthesis of peptide acids containing a C-terminal D-tyrosine amino-acid residue by Fmoc Solid Phase Peptide Synthesis (SPPS) . It is part of the Novabiochem® product line .
Synthesis Analysis
The this compound is synthesized using the Fmoc solid-phase peptide synthesis strategy . The Fmoc amino acids are pre-loaded to Wang resins to minimize epimerization and dipeptide formation .Chemical Reactions Analysis
The this compound is used in Fmoc solid-phase peptide synthesis reactions . The Fmoc-chromophore is liberated upon treatment with DBU/DMF .Physical And Chemical Properties Analysis
The this compound appears as white to yellow to beige beads . The loading, which is the photometric determination of the Fmoc-chromophore liberated upon treatment with DBU/DMF, is 0.40 - 1.00 mmol/g . The swelling volume in DMF is lot specific .Scientific Research Applications
Synthesis of Fluorotyrosine-Containing Peptides : Fmoc-F2Y(tBu)-OH, a derivative of Fmoc-D-Tyr(tBu)-OH, is used for synthesizing peptides with kinetic properties similar to their tyrosine counterparts but with resistance to tyrosinase action. This is particularly useful in peptide library screening for protein tyrosine phosphatases (PTPs) substrates (Gopishetty et al., 2008).
Minimizing Aspartimide Formation in Peptides : In the context of Fmoc/tBu chemistry, derivatives like this compound are employed to prevent aspartimide formation in aspartyl-containing peptides, which is a common challenge in peptide synthesis (Behrendt et al., 2015).
Preparation of O-phosphotyrosine-containing Peptides : The t-butylphosphate-protected derivative, such as Fmoc-Tyr(PO3 tBu2)-OH, is preferred in Fmoc solid-phase peptide synthesis for producing high-purity phosphopeptides (Valerio et al., 1995).
Self-Assembly of Modified Amino Acids : Studies have shown that compounds like Fmoc-Tyr(tbu)-OH can self-assemble into well-defined structures such as fibers and spherical shapes, which is significant for the design of novel materials in material science and nanotechnology (Gour et al., 2021).
Greening Fmoc/tBu Solid-Phase Peptide Synthesis : Research into the environmental impact of peptide synthesis has highlighted the use of this compound in more environmentally friendly synthesis methods, reducing the use of hazardous solvents (Al Musaimi et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Fmoc-D-Tyr(tBu)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides that require the incorporation of the D-Tyr(tBu) amino acid .
Mode of Action
This compound operates through a mechanism known as Fmoc/tBu solid-phase peptide synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group is used to protect the amino group during the synthesis process, while the tBu group protects the tyrosine’s phenolic hydroxyl group .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis. The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide chain .
Pharmacokinetics
It’s important to note that the compound should be stored below +30°c for stability .
Result of Action
The result of this compound’s action is the successful synthesis of peptides with the D-Tyr(tBu) amino acid incorporated into their structure . This can be crucial for the study of protein function and structure, as well as the development of new pharmaceuticals .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature of the environment can affect the stability of the compound, with optimal storage conditions being below +30°C . Additionally, the pH and the presence of other reagents can influence the efficiency of the peptide synthesis process .
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO5/c1-28(2,3)34-19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUKCFULLJFBFN-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50922687 | |
| Record name | O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50922687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118488-18-9 | |
| Record name | O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50922687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



